6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

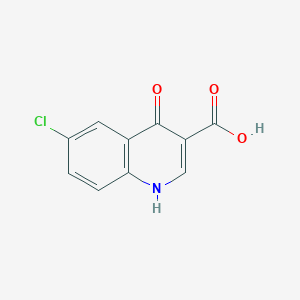

The molecular architecture of 6-chloro-4-hydroxyquinoline-3-carboxylic acid is defined by its bicyclic quinoline core structure with strategically positioned substituents that significantly influence its three-dimensional conformation and chemical properties. The compound possesses a molecular formula of C₁₀H₆ClNO₃ with a molecular weight of 223.61 grams per mole. The quinoline ring system consists of a benzene ring fused to a pyridine ring, creating a planar aromatic framework that serves as the structural foundation for the attached functional groups.

The crystallographic characteristics of this compound reveal important insights into its solid-state organization and intermolecular interactions. The compound exhibits a melting point of 250 degrees Celsius, indicating substantial intermolecular forces within the crystal lattice. The predicted density of 1.600 ± 0.06 grams per cubic centimeter suggests a relatively compact molecular packing arrangement in the solid state. These crystallographic parameters indicate that the compound forms stable crystal structures through hydrogen bonding interactions involving the carboxylic acid group and the hydroxyl functionality at position 4.

The spatial arrangement of substituents on the quinoline framework demonstrates the compound's ability to participate in various intermolecular interactions. The chlorine atom at position 6 introduces electronic effects that influence the electron density distribution throughout the aromatic system. The hydroxyl group at position 4 can engage in hydrogen bonding with neighboring molecules, contributing to the overall stability of the crystal structure. The carboxylic acid group at position 3 provides additional hydrogen bonding capabilities and contributes to the compound's solubility characteristics.

Computational analysis reveals that the compound exists in a tautomeric equilibrium between the 4-hydroxy form and the 4-oxo form, with the latter being represented by the International Union of Pure and Applied Chemistry name as 6-chloro-4-oxo-1H-quinoline-3-carboxylic acid. This tautomeric behavior significantly impacts the compound's chemical reactivity and biological activity, as different tautomeric forms may exhibit varying binding affinities and pharmacological properties.

Properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXSMNKRFLXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957399 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-14-9 | |

| Record name | 35973-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the chlorination of 4-hydroxyquinoline-3-carboxylic acid. One common method is the reaction of 4-hydroxyquinoline-3-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds as follows: [ \text{C9H6NO3} + \text{SOCl2} \rightarrow \text{C10H6ClNO3} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form 6-chloro-4-hydroxyquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: 6-Chloro-4-hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Antibacterial Properties

6-Chloro-4-hydroxyquinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of antibiotics targeting bacterial infections. Its derivatives have shown significant antibacterial activity against various strains, making it a valuable compound in drug development aimed at combating infectious diseases.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. Derivatives have demonstrated antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition:

| Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

These results suggest that modifications to the quinoline structure can enhance anticancer efficacy through mechanisms such as inhibition of the PI3K/AKT signaling pathway.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals that protect crops from specific pathogens, thereby enhancing agricultural productivity. Its effectiveness against fungal and bacterial pathogens makes it a critical component in developing crop protection agents.

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying quinoline derivatives. It aids researchers in quality control processes and environmental monitoring, ensuring compliance with safety standards.

Biochemical Research

This compound plays a significant role in biochemical research, particularly in studying enzyme inhibition and metabolic pathways. It provides insights into biochemical processes that may lead to new therapeutic targets.

Material Science

In material science, the unique chemical structure of this compound is explored for developing novel materials, including coatings and polymers that exhibit enhanced properties due to its incorporation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that modifications at the chlorine position enhance antibacterial activity compared to fluorinated counterparts, emphasizing the importance of substituent choice in drug design.

- In Vivo Efficacy : Animal model studies have shown promising results with certain derivatives demonstrating effective oral bioavailability and therapeutic efficacy against malaria, reinforcing their potential as novel treatments.

- Antiviral Activity : Research has indicated that certain quinoline derivatives exhibit antiviral properties against viral infections, including strains of influenza.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinoline Carboxylic Acids

The following table compares 6-chloro-4-hydroxyquinoline-3-carboxylic acid with structurally related compounds:

Functional Group and Reactivity Analysis

Chlorine Substitution: The C6-Cl in the target compound reduces electron density at the quinoline ring, enhancing electrophilic substitution resistance compared to non-halogenated analogues . In contrast, 2-Chloroquinoline-4-carboxylic acid (Cl at C2) shows higher reactivity in coupling reactions due to proximity of Cl to the carboxylic acid group .

Hydroxyl and Carboxylic Acid Groups: The C4-OH and C3-COOH in the target compound enable hydrogen bonding and salt formation, improving solubility in polar solvents compared to esters like Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) .

The C4-oxo group in CAS 51726-45-5 facilitates keto-enol tautomerism, altering binding affinity in coordination chemistry .

Pharmacological and Industrial Relevance

- Neurokinin-3 Receptor Antagonists: Derivatives like 2-(2-methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid () highlight the role of quinoline carboxylic acids in central nervous system drug design.

- GABAAR Modulation: Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate () demonstrates the importance of the 4-oxo group in subtype-selective receptor interactions.

- Antimicrobial Agents: 2-Chloroquinoline-4-carboxylic acid derivatives have been explored for antimalarial activity, leveraging the Cl and COOH groups for target binding .

Biological Activity

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-4-OH-QCA) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews the biological activity of 6-Cl-4-OH-QCA, focusing on its antibacterial, anticancer, and antimalarial properties, alongside relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClNO₃ |

| Molecular Weight | 223.61 g/mol |

| CAS Number | 35973-14-9 |

| Chemical Structure | Structure |

Antibacterial Activity

This compound exhibits notable antibacterial properties. It is utilized as an intermediate in the synthesis of various pharmaceuticals targeting bacterial infections. Research indicates that derivatives of this compound demonstrate significant inhibition against a range of bacterial strains, enhancing their potential in drug development for infectious diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Cl-4-OH-QCA derivatives. For instance, a series of N-phenyl derivatives showed distinct antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition:

| Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

The structure-activity relationship (SAR) analysis suggests that modifications at the carboxamide position enhance binding affinity to key oncogenic pathways, particularly PI3Kα, which plays a crucial role in cancer cell proliferation .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study reported that derivatives of quinoline-4-carboxamides exhibited moderate potency against Plasmodium falciparum, with some compounds showing low nanomolar activity against late-stage gametocytes, which are critical for malaria transmission:

| Compound ID | EC50 (nM) |

|---|---|

| DDD107498 | 120 |

These findings suggest that certain derivatives could be developed into effective treatments for malaria, particularly in preventing transmission through targeting gametocyte stages .

The biological activity of 6-Cl-4-OH-QCA derivatives is largely attributed to their ability to interfere with critical cellular processes:

- Antibacterial : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Anticancer : It modulates signaling pathways by inhibiting PI3K/AKT signaling, leading to increased apoptosis in cancer cells.

- Antimalarial : The mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium species .

Case Studies and Research Findings

- Cancer Cell Line Studies : A comprehensive study evaluated various derivatives against Caco-2 and HCT-116 cell lines, demonstrating significant reductions in cell viability at low concentrations .

- Antimicrobial Efficacy : Research indicated that modifications at the chlorine position enhance antibacterial activity compared to fluorinated counterparts, highlighting the importance of substituent choice in drug design .

- In Vivo Efficacy : Animal models have shown promising results with certain derivatives demonstrating effective oral bioavailability and therapeutic efficacy against malaria, reinforcing their potential as novel treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-4-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization and halogenation steps. A common approach includes condensation of substituted anilines with chlorinated precursors, followed by cyclization under acidic or basic conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene can enhance reaction efficiency . Temperature control (80–120°C) and stoichiometric ratios of reagents (e.g., POCl₃ for chlorination) are critical to achieving >70% yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the compound in high purity .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline backbone and substituent positions (e.g., chlorine at C6, hydroxyl at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 239.999 for C₁₀H₆ClNO₃).

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3200–3400 cm⁻¹ (hydroxyl O-H) confirm functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under dry, inert conditions (argon or nitrogen atmosphere) to prevent degradation. Avoid exposure to moisture or light .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion. Contaminated areas should be decontaminated with ethanol .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in metal coordination complexes?

- Methodological Answer : The carboxylic acid and hydroxyl groups act as bidentate ligands, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Density Functional Theory (DFT) calculations reveal that the electron-withdrawing chlorine substituent at C6 increases the Lewis acidity of the metal center, enhancing catalytic activity in oxidation reactions. Experimental validation via X-ray crystallography of metal complexes confirms bond lengths and coordination geometry .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) often arise from differences in assay conditions:

- Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Evaluate compound degradation in cell culture media via HPLC to rule out false negatives .

- Cross-Study Validation : Compare results with structurally analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to identify trends in substituent effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability using logP calculations (predicted ~1.2) and polar surface area (PSA) analysis.

- ADMET Profiling : Tools like SwissADME predict moderate bioavailability (%F = 50–60%) and potential CYP450 interactions (e.g., inhibition of CYP3A4).

- Docking Studies : Identify binding affinities to biological targets (e.g., DNA gyrase for antibacterial activity) using AutoDock Vina .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction Scalability : Batch reactors must maintain precise temperature control to avoid exothermic side reactions.

- Purification : Replace column chromatography with solvent fractionation (e.g., pH-dependent precipitation) for cost-effective large-scale isolation.

- Regulatory Compliance : Ensure intermediates meet ICH Q3D guidelines for elemental impurities (e.g., residual Pd ≤10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.